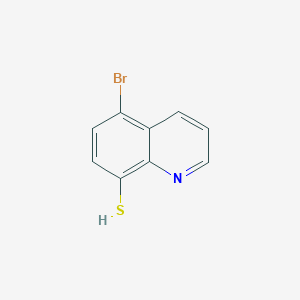
5-Bromoquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoquinoline-8-thiol is a brominated derivative of quinoline with a thiol group at the 8-position. This compound is known for its unique chemical properties and has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Bromination of Quinoline: The synthesis of this compound typically begins with the bromination of quinoline. This involves treating quinoline with bromine in the presence of a suitable catalyst, such as iron(III) chloride, to introduce the bromine atom at the 5-position.
Thiolation: The next step involves the introduction of the thiol group at the 8-position. This can be achieved by reacting the 5-bromoquinoline with thiourea or hydrogen sulfide under specific conditions to replace the hydrogen atom with a thiol group.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity of the final product. Continuous flow processes and advanced purification techniques are often employed to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinoline-8-sulfonic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide or disulfide, depending on the reducing agent used.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, and various amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-8-sulfonic acid, quinoline-8-sulfinic acid.
Reduction: Quinoline-8-sulfide, quinoline-8-disulfide.
Substitution: 5-hydroxyquinoline-8-thiol, 5-aminoquinoline-8-thiol.
Scientific Research Applications
5-Bromoquinoline-8-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromoquinoline-8-thiol exerts its effects depends on its specific application. For example, in enzyme inhibition, the thiol group can interact with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
5-Fluoroquinoline-8-thiol
5-Chloroquinoline-8-thiol
5-Iodoquinoline-8-thiol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
3989-31-9 |
|---|---|
Molecular Formula |
C9H6BrNS |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
5-bromoquinoline-8-thiol |
InChI |
InChI=1S/C9H6BrNS/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H |
InChI Key |
DGOLQOSHPPSQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


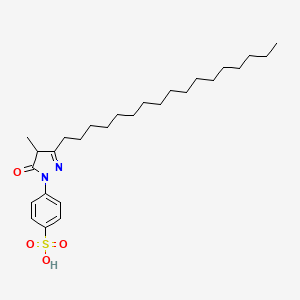
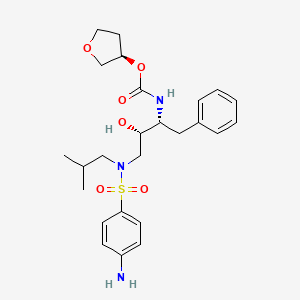
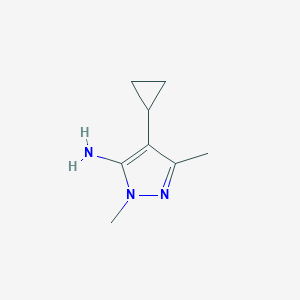
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)

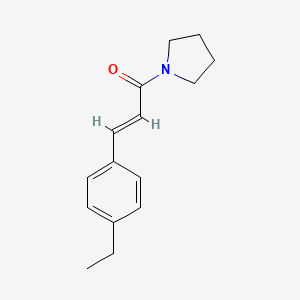
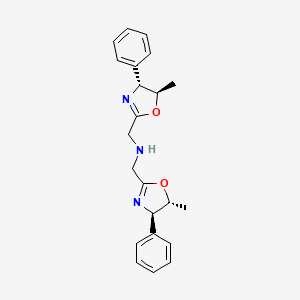


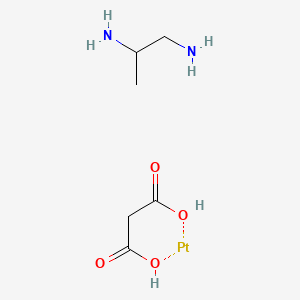
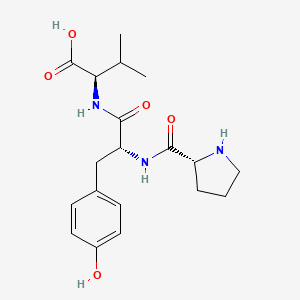
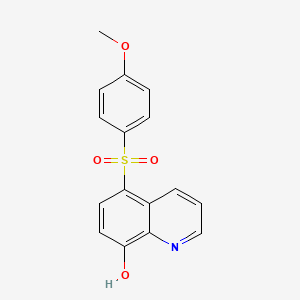
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
